![molecular formula C13H17N B2721284 N-Benzyl-3-azabicyclo[0.2.3]heptane CAS No. 77859-19-9](/img/structure/B2721284.png)
N-Benzyl-3-azabicyclo[0.2.3]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-3-azabicyclo[023]heptane is a bicyclic compound that contains a nitrogen atom within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-3-azabicyclo[0.2.3]heptane can be achieved through several methods. One common approach involves the reduction of spirocyclic oxetanyl nitriles. This method has been shown to be effective in producing 3-azabicyclo[3.1.1]heptanes, which are structurally similar to this compound . Another method involves the use of photocatalytic Minisci reactions to introduce various functional groups at the bridgehead position of the bicyclic structure .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that can be optimized for large-scale production. The reduction of spirocyclic oxetanyl nitriles is one such method that has been studied for its scalability and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: N-Benzyl-3-azabicyclo[0.2.3]heptane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the presence of the nitrogen atom within the bicyclic structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the Minisci reaction employs N-hydroxyphthalimide esters and an organic photocatalyst to introduce heterocycles at the bridgehead position .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, the Minisci reaction can yield heterocycle-functionalized bicyclic structures .
Aplicaciones Científicas De Investigación
N-Benzyl-3-azabicyclo[0.2.3]heptane has several applications in scientific research. In medicinal chemistry, it is studied as a potential bioisostere for meta-substituted arenes and pyridines, which can improve the metabolic stability and lipophilicity of drug candidates . Additionally, this compound is used in the synthesis of complex organic molecules for DNA-encoded library technology (DELT) applications . Its unique structure also makes it a valuable target for drug discovery programs, particularly in the development of antiprotozoal and antimalarial agents .
Mecanismo De Acción
The mechanism of action of N-Benzyl-3-azabicyclo[0.2.3]heptane involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure can participate in various chemical interactions, influencing the compound’s biological activity. For example, in medicinal chemistry, the incorporation of this compound into drug structures can enhance their physicochemical properties and improve their efficacy .
Comparación Con Compuestos Similares
N-Benzyl-3-azabicyclo[0.2.3]heptane can be compared with other similar compounds, such as 3-azabicyclo[3.1.1]heptanes and aza-bicyclo[3.1.1]heptanes . These compounds share similar structural features but differ in their specific chemical properties and applications. For instance, 3-azabicyclo[3.1.1]heptanes are used as bioisosteres of benzenes in biologically active compounds, while aza-bicyclo[3.1.1]heptanes are studied for their potential in drug discovery .
Similar Compounds
- 3-Azabicyclo[3.1.1]heptane
- Aza-bicyclo[3.1.1]heptane
- 2-Oxa-1-azabicyclo[3.2.0]heptane
- 3-Benzyl-3-azabicyclo[3.2.0]heptane
Propiedades
IUPAC Name |
(1S,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-2-4-11(5-3-1)8-14-9-12-6-7-13(12)10-14/h1-5,12-13H,6-10H2/t12-,13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANMINBHVRSOND-BETUJISGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1CN(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H]1CN(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
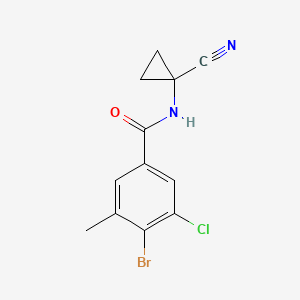
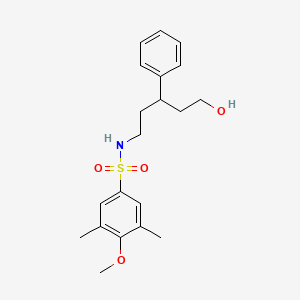
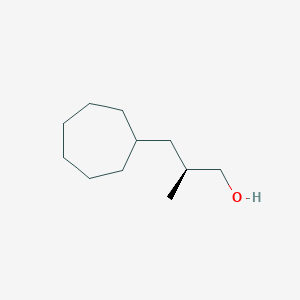
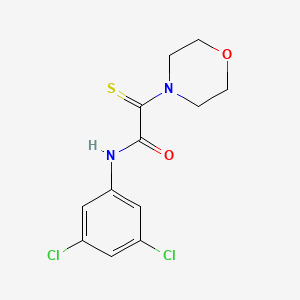
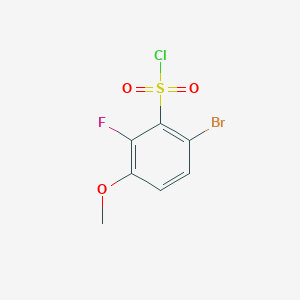
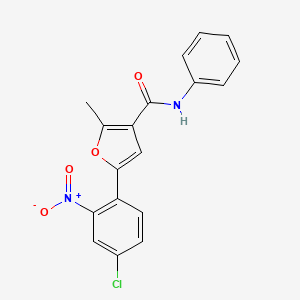

![(2R)-2-[3-(Methoxymethyl)phenyl]propan-1-amine](/img/structure/B2721215.png)

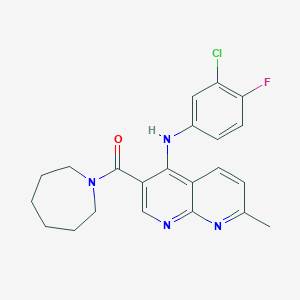
![N-(4-methoxyphenyl)-4-({4-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)butanamide](/img/structure/B2721221.png)
![6-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B2721222.png)
![2-chloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenecarboxamide](/img/structure/B2721223.png)
![2-[7-(benzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2721224.png)
